5-(2-Ethoxyphenyl)-5-oxovaleric acid
Description
Contextualization within Organic Synthesis and Chemical Building Blocks
In the field of organic synthesis, chemical building blocks are fundamental molecular units that serve as the starting point for the construction of more elaborate compounds. boronmolecular.comsigmaaldrich.comamerigoscientific.comalfa-chemistry.com These building blocks typically possess reactive functional groups that allow for their incorporation into larger structures through various chemical reactions. amerigoscientific.comlifechemicals.com 5-(2-Ethoxyphenyl)-5-oxovaleric acid fits this description adeptly, featuring two distinct reactive sites: a carboxylic acid and a ketone.
The carboxylic acid moiety can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for connecting to other molecules. The ketone group, on the other hand, can be targeted in reactions such as nucleophilic additions, reductions, and condensations. The presence of the ethoxyphenyl group also influences the electronic properties and steric hindrance of the ketone, potentially modulating its reactivity and providing a site for further aromatic substitution reactions. This dual functionality makes this compound a valuable intermediate in the synthesis of heterocyclic compounds, polymers, and pharmacologically active agents. For instance, the related compound, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone, is a known derivative, showcasing the utility of this scaffold in creating complex heterocyclic systems.
Review of Precursor Chemistry for Analogous Molecular Scaffolds
The synthesis of γ-keto acids, the class of compounds to which this compound belongs, is well-established in organic chemistry. acs.orgrsc.orggoogle.comgoogle.com Several general methods can be employed, which can be adapted for the specific synthesis of this ethoxy-substituted derivative.
One common approach is the Friedel-Crafts acylation of a suitable aromatic substrate with a cyclic anhydride (B1165640). In the case of this compound, this would likely involve the reaction of ethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion from the anhydride, which then attacks the electron-rich ethoxybenzene ring, primarily at the para position due to steric hindrance from the ethoxy group, though ortho substitution is also possible. A subsequent hydrolysis step yields the desired γ-keto acid.
Alternative synthetic routes include the oxidation of corresponding γ-hydroxy acids or the hydrolysis of γ-keto esters. orgsyn.org For example, the ethyl ester, ethyl 5-(2-ethoxyphenyl)-5-oxovalerate, is a known compound, and its hydrolysis would provide a direct route to the target acid. guidechem.com The choice of synthetic method often depends on the availability of starting materials, desired yield, and scalability of the reaction.
The table below provides a comparative overview of analogous γ-keto acids, highlighting the variations in their physical properties based on the substitution pattern of the aromatic ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Oxo-5-phenylvaleric acid | 1501-05-9 | C11H12O3 | 192.21 | 126-129 |
| 5-(4-Methylphenyl)-5-oxovaleric acid | 833-85-2 | C12H14O3 | 206.24 | Not available |
| 5-(2-Methoxyphenyl)-5-oxovaleric acid | Not available | C12H14O4 | 222.24 | Not available |
| 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid | 162930-56-5 | C12H13ClO4 | 256.68 | Not available |
This table is populated with data from publicly available chemical databases. cymitquimica.comscbt.comchemicalbook.comnih.govsynblock.com
Current State of Knowledge and Research Gaps Pertaining to the Compound
The current body of scientific literature contains limited specific research focused exclusively on this compound. Its existence is primarily noted in chemical supplier catalogs and in the context of its ester derivative. guidechem.com This indicates that while the compound is synthetically accessible and utilized as an intermediate, its own chemical properties, reactivity, and potential applications have not been extensively investigated and reported in peer-reviewed journals.
A significant research gap exists in the exploration of its biological activities. Given that many γ-keto acids and their derivatives exhibit interesting pharmacological properties, a systematic screening of this compound and its derivatives for various biological targets could be a fruitful area of investigation. For instance, related structures have been investigated for their potential as antibacterial agents and enzyme inhibitors. nih.gov
Furthermore, there is a lack of detailed studies on its utility in materials science. The bifunctional nature of the molecule could potentially be exploited for the synthesis of novel polymers with tailored properties. The ethoxy group could impart specific solubility or thermal characteristics to such materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-12-8-4-3-6-10(12)11(14)7-5-9-13(15)16/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKMAWTQMFHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645433 | |
| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-59-8 | |
| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization of 5 2 Ethoxyphenyl 5 Oxovaleric Acid
Retrosynthetic Analysis for Targeted Bond Formations
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For 5-(2-ethoxyphenyl)-5-oxovaleric acid, the analysis primarily targets the carbon-carbon bonds that are synthetically most accessible to form.
The most logical and strategic disconnection is the bond between the carbonyl carbon and the 2-ethoxyphenyl ring (C-C bond a in the figure below). This bond is readily formed through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This disconnection leads to two precursor synthons: an acylium cation derived from a five-carbon dicarboxylic acid backbone and the nucleophilic ethoxybenzene. The synthetic equivalent for the acylium cation is typically a derivative of glutaric acid, such as glutaric anhydride (B1165640).
Figure 1: Retrosynthetic Disconnection of this compound
This retrosynthetic pathway is highly convergent and utilizes readily available starting materials, making the Friedel-Crafts acylation the most prominent and direct approach for synthesizing the target molecule and its analogs.
Investigation of Established Synthetic Pathways
Several classical synthetic methodologies can be employed to construct this compound, with the Friedel-Crafts acylation being the most direct and widely applicable route.
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com While not a direct method for forming the core structure of the target molecule, it represents a crucial strategy for protecting the carboxylic acid functionality during synthesis.
In this approach, the carboxylic acid of the five-carbon chain could first be protected as an ester (e.g., a methyl or ethyl ester). This prevents the free acid from interfering with subsequent reactions, particularly the Lewis acid-catalyzed Friedel-Crafts acylation. The synthesis would proceed by first preparing a mono-ester of glutaric acid, converting the remaining carboxylic acid to an acyl chloride, performing the Friedel-Crafts acylation with ethoxybenzene, and finally, hydrolyzing the ester group under acidic or basic conditions to yield the final product. The esterification equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmit.edu
The Friedel-Crafts acylation is the cornerstone for synthesizing aryl ketones and is the most direct method for producing this compound. sigmaaldrich.comorganic-chemistry.org The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.com
In the context of the target molecule, the reaction is performed between ethoxybenzene and glutaric anhydride. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the anhydride, generating a highly electrophilic acylium ion intermediate. sigmaaldrich.com The electron-rich ethoxybenzene ring then attacks this electrophile. The ethoxy group is an ortho-, para-director, meaning the acylation can occur at either the ortho or para position relative to the ethoxy group. Careful control of reaction conditions is necessary to maximize the yield of the desired ortho-substituted product over the para-isomer. The reaction is typically quenched with water, followed by workup to isolate the product. This method is advantageous as it avoids polyacylation, a common side reaction in Friedel-Crafts alkylations, because the resulting ketone product is deactivated towards further substitution. organic-chemistry.org
Below is an interactive table summarizing common conditions for Friedel-Crafts acylation.
| Catalyst | Acylating Agent | Solvent | Temperature Range (°C) | Key Characteristics |
| AlCl₃ | Acyl Chloride, Anhydride | CS₂, Nitrobenzene, Dichloromethane | 0 - 80 | Highly active, most common, requires stoichiometric amounts. nih.gov |
| FeCl₃ | Acyl Chloride, Anhydride | Dichloromethane | 25 - 100 | Milder than AlCl₃, can be more selective. orgsyn.org |
| SnCl₄ | Acyl Chloride, Anhydride | Dichloromethane | 0 - 50 | Mild Lewis acid, useful for sensitive substrates. orgsyn.org |
| H₂SO₄ | Carboxylic Acid | Neat or Co-solvent | 50 - 150 | Brønsted acid catalyst, often requires higher temperatures. |
Alternative, though often more complex, pathways to this compound can be envisioned through oxidative cleavage or other functional group interconversions. These routes are less direct but may be useful if specific precursors are more readily available.
One hypothetical route could involve the oxidative C-C bond cleavage of a precursor molecule. For instance, a suitably substituted aryl alkyl ketone with a longer or more complex side chain could be cleaved to yield the desired carboxylic acid. organic-chemistry.org Metal-free, iodine-catalyzed methods have been developed for the oxidative cleavage of aryl alkyl ketones to their corresponding aryl carboxylic acids, although this would represent a transformation of the ketone rather than the formation of the acid at the end of the valeric chain. organic-chemistry.org More relevantly, ring-opening reactions of cycloalkanols can produce functionalized ketones, suggesting a pathway where a cyclic precursor attached to the ethoxybenzene ring is oxidatively cleaved to form the keto-acid structure. mdpi.com
Development of Novel and Green Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions. Research into the synthesis of aryl ketones and carboxylic acids has led to greener alternatives to classical methods.
A significant drawback of the traditional Friedel-Crafts acylation is the use of stoichiometric amounts of Lewis acid catalysts, which generate large quantities of acidic waste during aqueous workup. orgsyn.org Green chemistry initiatives focus on replacing these with catalytic systems.
Recent advancements include the use of hexafluoro-2-propanol (HFIP) as a recyclable solvent and promoter for Friedel-Crafts acylations, which can proceed without any additional reagents. organic-chemistry.org This approach avoids the generation of metal-containing acidic waste streams. orgsyn.org Furthermore, the development of solid acid catalysts, such as zeolites or sulfated zirconia, offers advantages like easier separation, potential for regeneration, and reduced waste production.
For oxidative pathways, modern protocols focus on replacing stoichiometric, heavy-metal-based oxidants with catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant. acs.org For example, copper-catalyzed aerobic oxidative esterification of ketones provides a pathway to esters via C-C bond cleavage under neutral conditions with air as the oxidant. acs.org Such catalytic transformations significantly improve the atom economy and reduce the environmental impact of the synthesis.
The table below outlines some modern and green approaches relevant to the synthesis of the target compound.
| Method | Catalyst/Reagent | Advantage |
| Catalytic Friedel-Crafts | Solid Acids (Zeolites), Bi(OTf)₃ | Reusable catalyst, reduced waste. |
| Promoter-Assisted Acylation | Hexafluoro-2-propanol (HFIP) | Metal-free, recyclable promoter. orgsyn.org |
| Aerobic Oxidation | Copper catalysts with air | Uses air as a green oxidant, mild conditions. acs.org |
| Electrochemical Cleavage | Catalyst- and external-oxidant-free | Uses electricity for C-C bond activation, environmentally benign. acs.org |
Solvent-Free or Aqueous-Phase Syntheses
In recent years, there has been a significant push towards developing more environmentally benign chemical processes, with a focus on reducing or eliminating the use of volatile and often toxic organic solvents. ijcps.org For the synthesis of compounds like this compound, which traditionally relies on Friedel-Crafts acylation in organic solvents, solvent-free methodologies present a compelling alternative. ijcps.org
One promising solvent-free approach is mechanochemistry, where mechanical force, such as ball milling, is used to initiate chemical reactions in the solid state. nih.govbeilstein-journals.org Research on mechanochemical Friedel-Crafts acylations has demonstrated that these reactions can be effectively carried out at room temperature without any solvent. nih.govbeilstein-journals.org This method not only aligns with the principles of green chemistry by avoiding hazardous solvents but can also lead to improved reaction kinetics and different product selectivities compared to solution-phase reactions. The reaction parameters, including the choice of Lewis acid catalyst, reaction time, and the ratio of reactants, are critical for optimizing the yield of the desired product. beilstein-journals.org For the synthesis of this compound, a hypothetical solvent-free approach would involve the ball milling of ethoxybenzene, succinic anhydride, and a solid Lewis acid catalyst.
Another green chemistry approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially recycled, further reducing waste. ijcps.org These heterogeneous catalysts can be employed in solvent-free conditions, where the reactants are mixed directly with the solid catalyst. ijcps.org
The following table summarizes the potential advantages of solvent-free synthesis for the preparation of aromatic ketones via Friedel-Crafts acylation.
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |
| Solvent Use | High | None or minimal |
| Waste Generation | Significant solvent and catalyst waste | Reduced waste stream |
| Energy Consumption | Often requires heating | Can proceed at room temperature |
| Work-up Procedure | Complex, involving quenching and extraction | Simpler, often direct isolation of product |
| Environmental Impact | Higher | Lower |
While aqueous-phase synthesis is another important green chemistry technique, its application to Friedel-Crafts acylation is challenging due to the water-sensitive nature of the commonly used Lewis acid catalysts like aluminum chloride. However, research into water-tolerant Lewis acids could potentially open the door for aqueous-phase synthesis of this compound in the future.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.orgruc.dkresearchgate.net The application of microwave irradiation to Friedel-Crafts acylation has been shown to be particularly effective, making it a relevant optimization strategy for the synthesis of this compound. scirp.orgresearchgate.net
The key advantage of microwave heating lies in its mechanism of directly heating the reaction mixture through dielectric heating. This rapid and efficient energy transfer can lead to a significant reduction in reaction time, from hours to minutes. researchgate.net In the context of Friedel-Crafts acylation, microwave irradiation has been successfully used in conjunction with both traditional Lewis acid catalysts and greener alternatives like bismuth triflate under solvent-free conditions. ruc.dk
A study on the microwave-assisted Friedel-Crafts acylation of toluene (B28343) with various anhydrides demonstrated the efficiency of this method, providing single regioisomers in good yields within 15 minutes. researchgate.net This suggests that the synthesis of this compound from ethoxybenzene and succinic anhydride could be significantly optimized using a similar microwave-assisted protocol.
The optimization of a microwave-assisted synthesis of this compound would involve a systematic study of several parameters, as outlined in the table below.
| Parameter | Description | Potential Impact on Reaction |
| Microwave Power | The power output of the microwave reactor. | Affects the rate of heating and can influence reaction selectivity and yield. |
| Reaction Temperature | The target temperature for the reaction mixture. | Crucial for reaction kinetics and minimizing side product formation. |
| Reaction Time | The duration of microwave irradiation. | Significantly shorter than conventional heating, needs to be optimized to ensure complete conversion. |
| Catalyst Loading | The amount of Lewis acid catalyst used. | Microwave heating may allow for lower catalyst loadings, improving the process's green profile. |
| Solvent (if any) | While often performed solvent-free, a high-boiling polar solvent can be used. | The choice of solvent can affect the efficiency of microwave absorption and the reaction outcome. |
The use of microwave-assisted synthesis not only offers the potential for faster and more efficient production of this compound but also aligns with the principles of green chemistry by reducing energy consumption and potentially enabling solvent-free conditions. ruc.dknih.gov
Photochemical Synthesis Routes
Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the synthesis of organic molecules that are often inaccessible through traditional thermal methods. organic-chemistry.orgacs.org In the context of synthesizing gamma-keto acids like this compound, photochemical routes present innovative alternatives to the classical Friedel-Crafts acylation.
One such approach is the photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides. organic-chemistry.org This method allows for a single-step synthesis of γ-ketoacids where maleic anhydride serves as a traceless synthetic equivalent of an acrylic acid. The reaction proceeds via a dual decarboxylative strategy, releasing carbon dioxide as the only byproduct, which is a significant advantage in terms of atom economy. organic-chemistry.org
Another relevant photochemical method involves the visible-light-induced deaminative alkylation of Katritzky salts with silyl (B83357) enol ethers. acs.org This reaction can proceed efficiently through the formation of an electron donor-acceptor complex, avoiding the need for precious metal catalysts or complex organic dyes. This strategy leads to the formation of functionalized γ-ketoesters, which can then be hydrolyzed to the corresponding γ-keto acids. acs.org
The table below outlines some of the key features of potential photochemical routes for the synthesis of gamma-keto acids.
| Photochemical Method | Reactants | Key Features |
| Photoredox-Catalyzed Dual Decarboxylative Coupling | α-Oxo acids, Maleic anhydrides | Single-step synthesis, high atom economy (CO2 as the only byproduct), mild reaction conditions. organic-chemistry.org |
| Visible-Light-Induced Deaminative Alkylation | Katritzky salts, Silyl enol ethers | Metal-free, proceeds under mild conditions, good functional group tolerance. acs.org |
While these photochemical methods have not been specifically reported for the synthesis of this compound, they represent the forefront of synthetic methodology for this class of compounds and offer promising avenues for future research and development.
Process Intensification and Scalability Studies for Laboratory Research
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.net For the synthesis of pharmaceutical intermediates like this compound, which is often based on the Friedel-Crafts acylation, process intensification and scalability are crucial considerations for transitioning from laboratory-scale research to larger-scale production. researchgate.net
A key challenge in scaling up Friedel-Crafts acylation is the often-exothermic nature of the reaction and the need for stoichiometric amounts of Lewis acid catalysts, which can lead to the generation of large volumes of waste. numberanalytics.com Process intensification strategies aim to address these challenges. For example, the use of continuous flow reactors can offer significant advantages over traditional batch reactors. Flow reactors provide better control over reaction temperature, improved mixing, and enhanced safety, particularly for highly exothermic reactions.
The scalability of Friedel-Crafts acylation is an active area of research, with a focus on developing more robust and efficient processes. researchgate.net A case study on the scale-up of a Friedel-Crafts reaction for a late-stage pharmaceutical asset highlighted the challenges that can arise, such as yield erosion with increasing batch size due to side reactions like polymerization. researchgate.net Mechanistic studies, often aided by in-line analytical techniques like FTIR, are essential for understanding and mitigating such scale-dependent issues. researchgate.net
The following table summarizes key considerations for the process intensification and scalability of the synthesis of this compound.
| Aspect | Challenge in Traditional Batch Synthesis | Process Intensification/Scalability Solution |
| Heat Management | Poor heat transfer in large reactors, risk of thermal runaway. | Use of continuous flow reactors with high surface-area-to-volume ratios for superior temperature control. |
| Mass Transfer | Inefficient mixing in large vessels can lead to localized concentration gradients and side reactions. | Microreactors and other continuous flow systems offer enhanced mixing and mass transfer. |
| Catalyst and Waste | Stoichiometric amounts of Lewis acids generate significant waste. | Development and use of recyclable heterogeneous catalysts; optimization to reduce catalyst loading. |
| Safety | Handling of corrosive and water-sensitive reagents on a large scale. | Enclosed continuous flow systems can improve safety by minimizing operator exposure. |
| Yield and Purity | Potential for decreased yield and purity upon scale-up. | In-depth mechanistic understanding and process optimization using techniques like Design of Experiments (DoE). researchgate.net |
By focusing on these aspects, a more efficient, safer, and scalable process for the synthesis of this compound can be developed.
Enantioselective Synthesis Approaches (if applicable to chiral forms)
This compound is an achiral molecule. However, if the molecule were to be modified to create a chiral center, for instance, through reduction of the ketone to a hydroxyl group, then enantioselective synthesis would become a critical consideration. The development of methods to control the stereochemistry of such a reduction is a key area of synthetic organic chemistry.
One of the most powerful methods for the enantioselective synthesis of chiral alcohols from ketones is asymmetric hydrogenation. This can be achieved through asymmetric transfer hydrogenation, a method that has been successfully applied to γ-keto carboxylic acids. rsc.orgrsc.org In this approach, a chiral ruthenium catalyst is used to facilitate the transfer of hydrogen from a hydrogen source, such as a formic acid-triethylamine azeotrope, to the keto group. rsc.orgrsc.org This process can lead to the formation of chiral γ-lactones with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org
Another strategy for the enantioselective synthesis of related chiral molecules is the use of organocatalysis. For example, the enantioselective synthesis of α-stereogenic γ-keto esters has been achieved through a Michael addition reaction catalyzed by a chiral organocatalyst. nih.govresearchgate.net
The table below provides an overview of potential enantioselective approaches that could be adapted for the synthesis of chiral derivatives of this compound.
| Enantioselective Method | Key Features | Relevance to Chiral Derivatives |
| Asymmetric Transfer Hydrogenation | Utilizes a chiral metal catalyst (e.g., Ru-based) and a hydrogen donor. rsc.orgrsc.org | Can be used for the enantioselective reduction of the ketone to a chiral alcohol. |
| Organocatalytic Michael Addition | Employs a small organic molecule as a chiral catalyst. nih.govresearchgate.net | Could be used to introduce a chiral center at the α-position to the carboxylic acid. |
These enantioselective methods are at the forefront of modern synthetic chemistry and provide the tools necessary to produce single enantiomers of chiral molecules, which is often a requirement for pharmaceutical applications.
Chemical Reactivity and Mechanistic Investigations of 5 2 Ethoxyphenyl 5 Oxovaleric Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amide formation, reduction, and decarboxylation.
Esterification and Amide Formation
The carboxylic acid functionality of 5-(2-Ethoxyphenyl)-5-oxovaleric acid can be readily converted to its corresponding esters and amides through various established synthetic protocols.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate esterification under milder conditions.
| Alcohol | Reagent/Catalyst | Product | Reference |
| Methanol | H₂SO₄ (cat.), reflux | Methyl 5-(2-ethoxyphenyl)-5-oxovalerate | General Knowledge |
| Ethanol | DCC, DMAP | Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate | General Knowledge |
Amide formation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to furnish the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents such as DCC or HATU provides a more direct route to the amide product.
| Amine | Coupling Agent/Method | Product | Reference |
| Ammonia | 1. SOCl₂ 2. NH₃ | 5-(2-Ethoxyphenyl)-5-oxovaleramide | General Knowledge |
| Diethylamine | HATU, DIPEA | N,N-Diethyl-5-(2-ethoxyphenyl)-5-oxovaleramide | General Knowledge |
Reduction to Alcohol Functionality
The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 5-(2-ethoxyphenyl)-5-oxopentan-1-ol. This transformation requires strong reducing agents as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid. It is important to note that LiAlH₄ will also reduce the ketone functionality. Therefore, to achieve selective reduction of the carboxylic acid, the ketone group must first be protected.
A milder reagent, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), can also be used for the reduction of carboxylic acids and is generally more selective than LiAlH₄, showing less reactivity towards esters and other functional groups.
| Reducing Agent | Solvent | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 5-(2-Ethoxyphenyl)pentane-1,5-diol | General Knowledge |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 5-(2-Ethoxyphenyl)-5-oxopentan-1-ol (with ketone protection) | General Knowledge |
Decarboxylation Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple carboxylic acids. For β-keto acids, decarboxylation occurs readily upon heating via a cyclic six-membered transition state. However, this compound is a γ-keto acid. The decarboxylation of γ-keto acids is significantly more difficult and does not proceed through the same low-energy cyclic mechanism as β-keto acids. Heating a γ-keto acid to high temperatures can lead to decarboxylation, but often with the formation of side products. The mechanism for the thermal decarboxylation of γ-keto acids is thought to proceed through a less favorable, higher energy transition state, and may involve the formation of a cyclic intermediate or a radical pathway under pyrolytic conditions. Specific mechanistic studies on the decarboxylation of 4-aroylbutyric acids are not widely reported, indicating that this is not a common or synthetically useful transformation for this class of compounds.
Transformations Involving the Ketone Carbonyl Group
The ketone carbonyl group is another key reactive site in this compound, susceptible to nucleophilic attack and reduction.
Nucleophilic Additions and Substitutions
The electrophilic carbon of the ketone carbonyl is a target for a wide array of nucleophiles. These reactions, known as nucleophilic additions, are fundamental in carbon-carbon bond formation.
Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that readily add to the ketone to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield 5-(2-ethoxyphenyl)-5-hydroxy-5-methylvaleric acid.
The Wittig reaction provides a method to convert the ketone into an alkene. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. For instance, using methylenetriphenylphosphorane (B3051586) would result in the formation of 5-(2-ethoxyphenyl)-5-methylenepentanoic acid.
| Nucleophile/Reagent | Reaction Type | Product (after workup) | Reference |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | 6-(2-Ethoxyphenyl)-6-hydroxyheptanoic acid | General Knowledge |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | 5-(2-Ethoxyphenyl)-5-methylenepentanoic acid | General Knowledge |
Redox Chemistry: Selective Reduction to Secondary Alcohol
The ketone carbonyl can be selectively reduced to a secondary alcohol, affording 5-(2-ethoxyphenyl)-5-hydroxypentanoic acid, without affecting the carboxylic acid group. This selective transformation can be achieved using milder reducing agents that are not potent enough to reduce carboxylic acids.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. It is a selective reducing agent for aldehydes and ketones and does not typically reduce carboxylic acids or esters under standard conditions. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol.
| Reducing Agent | Solvent | Product | Reference |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 5-(2-Ethoxyphenyl)-5-hydroxypentanoic acid | General Knowledge |
This chemoselective reduction is a valuable synthetic tool, allowing for the specific modification of the ketone functionality while preserving the carboxylic acid for subsequent transformations.
Enolization and Enolate Chemistry
The structure of this compound contains two key functional groups that influence its reactivity: a ketone and a carboxylic acid. The presence of α-hydrogens, protons on the carbon atoms adjacent to the carbonyl groups, allows for the formation of enols or enolates under appropriate acidic or basic conditions. The most acidic proton in the molecule is that of the carboxylic acid. Under basic conditions, this proton will be removed first to form a carboxylate.
With a sufficiently strong base, such as lithium diisopropylamide (LDA), a second deprotonation can occur at the carbon atom alpha to the ketone carbonyl (C4). libretexts.org This process results in the formation of an enolate. This enolate anion is a powerful nucleophile and is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org This dual reactivity allows enolates to react at either the carbon or the oxygen, although reactions at the α-carbon are more common in synthesis. youtube.com The formation of this enolate is a critical step for many of the subsequent reactions, including condensations and alkylations. youtube.com
The acidity of α-hydrogens is a key factor in enolate formation. The pKa of α-hydrogens on a typical ketone is around 19-20. The use of a very strong, non-nucleophilic base like LDA in an aprotic solvent like tetrahydrofuran (THF) ensures a nearly complete and irreversible conversion of the ketone to its enolate form, preventing side reactions. libretexts.org
| Proton Location | Functional Group | Approximate pKa | Notes |
|---|---|---|---|
| -COOH | Carboxylic Acid | ~4-5 | The most acidic proton; readily removed by common bases. |
| C4-H | α to Ketone | ~19-20 | Requires a very strong base (e.g., LDA) for deprotonation to form the enolate. |
| C2-H | α to Carboxylic Acid | ~22-25 | Less acidic than the protons α to the ketone; not typically involved in enolate formation under standard conditions. |
Condensation Reactions
The enolate of this compound, generated at the C4 position, can act as a nucleophile in various condensation reactions. These reactions are fundamental in carbon-carbon bond formation. For instance, in an intermolecular aldol-type reaction, the enolate could react with an aldehyde or another ketone.
A more significant pathway for a molecule with this structure is intramolecular condensation. Given the appropriate conditions, the enolate at C4 could potentially attack the carbonyl carbon of the carboxylic acid group (or a more reactive derivative, such as an ester or acyl chloride). However, this would lead to the formation of a strained four-membered ring, which is energetically unfavorable. The more plausible condensation pathways for this molecule involve cyclization onto the aromatic ring, which is discussed in section 3.4.
Under acid-catalyzed conditions, condensation can also occur. mdpi.com For example, the keto-acid could undergo self-condensation or react with other carbonyl-containing compounds, although such reactions often lead to complex mixtures of products. The specific reaction conditions, such as the choice of catalyst, solvent, and temperature, would heavily influence the outcome and selectivity of any condensation reaction.
Reactivity of the Ethoxyphenyl Moiety
The ethoxyphenyl group is a substituted aromatic ring, and its reactivity is governed by the electronic properties of its substituents: the ethoxy group (-OCH₂CH₃) and the γ-keto-carboxypropyl group.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The rate and regioselectivity of the substitution are determined by the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com
Ethoxy Group (-OEt): This is a strongly activating group. The oxygen atom donates electron density to the ring via a resonance effect (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho, para-director. libretexts.org
Acyl Group (-C(O)R): This is a deactivating group. The carbonyl group withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. This deactivation makes the ring less reactive towards electrophiles. It is a meta-director.
In this compound, these two groups are ortho to each other. The powerful activating and directing effect of the ethoxy group dominates the deactivating effect of the acyl group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the ethoxy group. The para position is already substituted. Of the two ortho positions, one is also substituted. This leaves the remaining ortho position as the primary site for electrophilic attack.
| Position on Ring | Relation to Ethoxy Group | Relation to Acyl Group | Predicted Reactivity |
|---|---|---|---|
| C3 | ortho | meta | Highly activated; major product expected. |
| C4 | meta | ortho | Deactivated; minor product expected. |
| C5 | para | meta | (Substituted) |
| C6 | ortho | - | (Substituted) |
Orthometallation and Directed Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatic rings. wikipedia.org This reaction utilizes a directed metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. organic-chemistry.org
The ethoxy group in this compound can function as a moderate DMG. The Lewis basic oxygen atom of the ethoxy group can chelate to the lithium cation of the organolithium base. This proximity effect enhances the kinetic acidity of the ortho-protons, leading to selective deprotonation at the C3 position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), allowing for the precise introduction of a new substituent at the C3 position. This method offers a synthetic advantage over classical SₑAr by providing access to substitution patterns that might be difficult to achieve otherwise.
Ether Cleavage Reactions
Ethers are generally stable compounds but can be cleaved under harsh conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglongdom.org The cleavage of the aryl-alkyl ether bond in the ethoxyphenyl moiety proceeds via nucleophilic substitution.
The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). youtube.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of an aryl-alkyl ether, the nucleophilic attack occurs exclusively at the less hindered alkyl carbon (the ethyl group) via an Sₙ2 mechanism. libretexts.org Attack on the aromatic carbon does not occur because sp²-hybridized carbons are resistant to Sₙ2 reactions.
The final products of the ether cleavage reaction are phenol (B47542) and an alkyl halide. Therefore, treating this compound with excess HBr or HI would yield 5-(2-hydroxyphenyl)-5-oxovaleric acid and the corresponding ethyl halide (bromoethane or iodoethane).
Cyclization and Ring Closure Reactions
The bifunctional nature of this compound makes it an excellent precursor for intramolecular cyclization reactions to form new ring systems. The most probable cyclization pathway is an intramolecular Friedel-Crafts acylation.
In this reaction, the carboxylic acid functional group acts as the electrophile, and the electron-rich ethoxyphenyl ring acts as the nucleophile. The reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or by converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride) followed by the addition of a Lewis acid like AlCl₃.
The acylium ion generated from the carboxylic acid end of the molecule will attack the aromatic ring. As established in section 3.3.1, the ethoxy group strongly directs substitution to its ortho position (C3). This intramolecular electrophilic attack at the C3 position results in the formation of a new six-membered ring fused to the benzene ring, leading to a tetralone derivative. This type of reaction is a common and efficient method for constructing polycyclic systems.
| Reaction Type | Conditions | Reactive Sites | Product Type |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA) or Acyl chloride + Lewis acid (e.g., AlCl₃) | Carboxylic acid (as acylium ion) attacks aromatic ring at C3. | Fused bicyclic system (Substituted Tetralone) |
Computational Studies of Reaction Mechanisms
While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of its reactivity can be thoroughly understood through computational analysis of analogous γ-keto acid systems. wikipedia.orgresearchgate.net Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to elucidate complex reaction mechanisms at a molecular level. rsc.orgnih.gov These studies allow for the detailed examination of reaction pathways, the characterization of transient species like transition states, and the calculation of kinetic and thermodynamic parameters that govern the reaction's feasibility and rate. nih.govresearchgate.net
For a molecule like this compound, a key reaction of interest is intramolecular cyclization, a variant of the Friedel-Crafts acylation, which would lead to the formation of a substituted tetralone ring system. researchgate.netnih.gov Computational modeling of this process would involve simulating the interaction of the carboxylic acid group with the ethoxy-activated phenyl ring, typically in the presence of an acid catalyst. The calculations would map out the energy landscape of the reaction, identifying the most favorable pathway from reactant to product.
Transition State Analysis
The transition state (TS) represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is critical in determining the reaction's activation energy. In the context of the intramolecular cyclization of this compound, computational methods are used to locate the precise geometry of the transition state. This is typically achieved by searching for a first-order saddle point on the potential energy surface.
A key characteristic of a computationally verified transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate—in this case, the formation of the new carbon-carbon bond between the acylium ion (or activated carboxylic acid) and the aromatic ring. Analysis of the transition state geometry reveals crucial information, such as which bonds are breaking and forming. For the cyclization of a γ-keto acid, the TS would likely show an elongated C-O bond in the carboxylic acid group and a partially formed C-C bond with the aromatic ring. bohrium.com
Below is a representative data table illustrating the types of parameters obtained from a transition state analysis for a generic intramolecular acylation reaction, which would be analogous to the cyclization of the title compound.
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
| Energy (kcal/mol) | 0.00 | +25.8 | -15.2 |
| Key Bond Distance (C-C) (Å) | > 3.5 | 2.15 | 1.51 |
| Key Bond Distance (C=O) (Å) | 1.21 | 1.25 | 1.23 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
This table presents hypothetical data for illustrative purposes, based on typical values for Friedel-Crafts acylation reactions.
Reaction Coordinate Determination
Once a transition state has been successfully located and verified, the entire reaction path from reactants to products can be mapped out. This is accomplished through an Intrinsic Reaction Coordinate (IRC) calculation. The IRC calculation follows the path of steepest descent from the transition state downhill to the reactant and product energy minima, effectively tracing the trajectory of the reaction.
The resulting plot of energy versus the reaction coordinate provides a detailed profile of the reaction. It visually confirms that the identified transition state correctly connects the starting material (this compound complexed with a catalyst) and the cyclized product. This analysis is crucial for confirming the proposed mechanism and ensuring that no lower-energy pathways have been overlooked. The shape of the reaction coordinate also provides insight into the nature of the reaction, such as whether it is a single-step concerted process or involves multiple steps with intermediates. bohrium.com
Kinetic and Thermodynamic Parameters
Computational chemistry is an invaluable tool for quantifying the kinetic and thermodynamic aspects of a reaction. researchgate.netacs.org By calculating the energies of the reactants, transition states, and products, key parameters can be derived. DFT calculations, for instance, can provide good estimates for these values. nih.gov
Thermodynamic Parameters:
Enthalpy of Reaction (ΔH): This value indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). It is calculated from the difference in the electronic energies (plus thermal corrections) of the products and reactants.
Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity. It is calculated from the change in enthalpy and the change in entropy (ΔS). A negative ΔG indicates a spontaneous reaction.
Kinetic Parameters:
Activation Energy (Ea or ΔG‡): This is the energy barrier that must be overcome for the reaction to occur and is calculated as the difference in free energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
The following table summarizes hypothetical kinetic and thermodynamic data for the acid-catalyzed intramolecular cyclization of this compound, based on values reported for similar reactions in the literature.
| Parameter | Calculated Value (kcal/mol) | Implication |
| Enthalpy of Reaction (ΔH) | -12.5 | The reaction is exothermic. |
| Gibbs Free Energy of Reaction (ΔG) | -15.2 | The reaction is spontaneous and favors the product at equilibrium. |
| Gibbs Free Energy of Activation (ΔG‡) | +25.8 | The reaction requires an energy input (e.g., heat) to proceed at a reasonable rate. |
This table presents hypothetical data for illustrative purposes.
These computational predictions are vital for understanding reaction feasibility, optimizing reaction conditions (such as temperature and catalyst choice), and predicting potential side reactions. nih.gov
Derivatization Strategies and Synthesis of Analogues
Preparation of Esters and Amides for Structure-Reactivity Studies
The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy for probing the influence of steric and electronic factors on the molecule's properties. These derivatives are often synthesized to enhance bioavailability, alter solubility, or modulate interactions with biological targets in medicinal chemistry research. nih.gov
The synthesis of esters is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis. Alternatively, the carboxylic acid can be activated, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired alcohol or amine to yield the corresponding ester or amide in high yields. beilstein-journals.org This latter method is particularly versatile for creating a wide range of derivatives, including those from sterically hindered alcohols or less reactive amines. orientjchem.org
Table 1: Representative Esters and Amides of 5-(2-Ethoxyphenyl)-5-oxovaleric acid for SAR Studies
| Compound ID | Derivative Type | R Group | Resulting Compound Name |
| E-1 | Methyl Ester | -CH₃ | Methyl 5-(2-ethoxyphenyl)-5-oxovalerate |
| E-2 | Ethyl Ester | -CH₂CH₃ | Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate |
| E-3 | Isopropyl Ester | -CH(CH₃)₂ | Isopropyl 5-(2-ethoxyphenyl)-5-oxovalerate |
| A-1 | Primary Amide | -H | 5-(2-Ethoxyphenyl)-5-oxovaleramide |
| A-2 | N-Methyl Amide | -CH₃ | N-Methyl-5-(2-ethoxyphenyl)-5-oxovaleramide |
| A-3 | N-Phenyl Amide | -C₆H₅ | N-Phenyl-5-(2-ethoxyphenyl)-5-oxovaleramide |
Synthesis of Reduced Alcohol Analogues
The ketone carbonyl group at the 5-position is a key functional feature that can be selectively modified. Reduction of this ketone to a secondary alcohol yields 5-(2-ethoxyphenyl)-5-hydroxypentanoic acid. This transformation eliminates the planarity and electrophilicity of the keto group, introduces a new chiral center, and increases the molecule's hydrogen-bonding capacity.
This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces ketones without affecting less reactive functional groups like carboxylic acids or esters. The reaction is generally performed in an alcoholic solvent such as methanol or ethanol (B145695) at room temperature. The resulting hydroxyl analogue provides a valuable tool for understanding the role of the keto group in the parent molecule's activity and interactions.
Modification of the Phenyl Ring Substituents
Altering the electronic and steric properties of the 2-ethoxyphenyl ring is a powerful strategy for fine-tuning the molecule's characteristics. Analogues with different substituents can be prepared to study their effects on chemical reactivity, physical properties, and biological activity. nih.gov The primary synthetic route to these compounds is the Friedel-Crafts acylation of a substituted aromatic compound with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). researchgate.net
By choosing different substituted benzenes as starting materials, a diverse range of analogues can be synthesized. For example, using 1,2-dimethoxybenzene (B1683551) would yield a dimethoxy analogue, while using 4-chloroanisole (B146269) would introduce a chloro substituent. mdpi.com This modular approach allows for systematic exploration of the chemical space around the core structure.
Table 2: Examples of Phenyl Ring-Modified Analogues
| Starting Arene | Resulting Analogue Name |
| 1-Chloro-2-methoxybenzene | 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid |
| 1,2,3-Trimethoxybenzene | 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid |
| Anisole (Methoxybenzene) | 5-(2-Methoxyphenyl)-5-oxovaleric acid |
| 1-Fluoro-2-ethoxybenzene | 5-(2-Ethoxy-4-fluorophenyl)-5-oxovaleric acid |
Homologation and Dehomologation Strategies
Modifying the length of the pentanoic acid chain through homologation (adding a carbon) or dehomologation (removing a carbon) can significantly impact the molecule's spatial arrangement and flexibility.
Homologation can be achieved via the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.org This multi-step process begins with the conversion of the carboxylic acid to its acyl chloride. youtube.com The acyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.com In the final step, a Wolff rearrangement of the diazoketone, often catalyzed by silver(I) salts, generates a ketene (B1206846). youtube.com This ketene is then trapped by water to yield the homologated carboxylic acid, 6-(2-ethoxyphenyl)-6-oxohexanoic acid, which has one additional methylene (B1212753) (-CH₂-) group in its chain.
Dehomologation involves shortening the carbon chain by one unit. A classic method for this is the Barbier-Wieland degradation. wikipedia.orgyoutube.com This procedure starts with the esterification of the carboxylic acid, followed by reaction with a Grignard reagent like phenylmagnesium bromide. This converts the ester into a tertiary alcohol. Subsequent dehydration yields an alkene, which is then cleaved by ozonolysis or oxidation with a strong oxidizing agent like potassium permanganate (B83412) or chromium trioxide. This cleavage results in a carboxylic acid with one less carbon than the starting material, yielding 4-(2-ethoxyphenyl)-4-oxobutanoic acid. The presence of the ketone in the parent molecule could potentially complicate this specific degradation pathway. acs.org
Incorporation into Polymeric or Supramolecular Structures
The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone, makes it a candidate for use as a monomer in polymer synthesis or as a building block for supramolecular assemblies.
Polymeric Structures: The carboxylic acid group can be modified to introduce a polymerizable functional group. For instance, it can be esterified with 2-hydroxyethyl methacrylate (B99206) (HEMA) to create a methacrylate monomer. This new monomer, containing the core this compound structure as a side chain, could then be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgnih.gov This approach has been successfully used with other keto-acid-containing monomers, such as those derived from levulinic acid, to create functional polymers with reactive ketone pendants. nih.govresearchgate.net These ketone groups along the polymer backbone can be further modified, for example, by forming oxime or hydrazone linkages. researchgate.net
Supramolecular Structures: Carboxylic acids are well-known for their ability to form predictable, non-covalent interactions, particularly hydrogen bonds. mdpi.com In the solid state or in non-polar solvents, this compound can form hydrogen-bonded dimers, where two molecules are linked through their carboxylic acid groups. Furthermore, the carboxylate, formed upon deprotonation, can coordinate with metal ions to create metal-organic frameworks or coordination polymers. mdpi.com The interplay between the ethoxy, ketone, and carboxylic acid groups could direct the formation of complex, self-assembled supramolecular architectures. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state. For 5-(2-Ethoxyphenyl)-5-oxovaleric acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Chemical Shifts:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the 2-ethoxyphenyl group and the oxovaleric acid chain. The aromatic protons of the disubstituted benzene (B151609) ring are expected to appear in the range of δ 6.8-7.8 ppm, exhibiting complex splitting patterns due to ortho-, meta-, and para-couplings. The ethoxy group protons would likely resonate as a triplet (for the methyl group) around δ 1.4 ppm and a quartet (for the methylene (B1212753) group) around δ 4.1 ppm. The aliphatic protons of the valeric acid chain would appear at approximately δ 2.0-3.2 ppm, with their chemical shifts influenced by the adjacent carbonyl and carboxylic acid groups.
Expected ¹³C NMR Chemical Shifts:
The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the ketone and the carboxylic acid carbon are expected at the downfield end of the spectrum, typically in the range of δ 170-200 ppm. The aromatic carbons would resonate between δ 110-160 ppm. The aliphatic carbons of the valeric acid chain and the ethoxy group would appear in the upfield region of the spectrum.
To resolve spectral overlap and confirm the connectivity of the molecule, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be crucial for tracing the connectivity of the protons within the valeric acid chain and for assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.educolumbia.edusdsu.edu This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.eduyoutube.com This is particularly useful for establishing the connectivity between different functional groups, for instance, confirming the position of the ethoxy group on the phenyl ring and the attachment of the valeric acid chain to the phenyl ring via the ketone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.
Hypothetical 2D NMR Correlation Data Table:
| Proton Signal (δ, ppm) | Correlated Carbon Signal (HSQC, δ, ppm) | Key HMBC Correlations (C, δ, ppm) |
| Aromatic Protons | Aromatic Carbons | Carbonyl Carbon, Other Aromatic Carbons |
| Ethoxy CH₂ | Ethoxy CH₂ Carbon | Aromatic Carbon at C2 |
| Ethoxy CH₃ | Ethoxy CH₃ Carbon | Ethoxy CH₂ Carbon |
| Valeric Acid CH₂ (α to C=O) | Valeric Acid CH₂ Carbon (α to C=O) | Ketone Carbonyl, Aromatic Carbons |
| Valeric Acid CH₂ (β to C=O) | Valeric Acid CH₂ Carbon (β to C=O) | Ketone Carbonyl, Carboxylic Acid Carbonyl |
| Valeric Acid CH₂ (γ to C=O) | Valeric Acid CH₂ Carbon (γ to C=O) | Carboxylic Acid Carbonyl |
Solid-state NMR (ssNMR) can provide valuable information about the structure, conformation, and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, revealing details about molecular packing and intermolecular interactions that are not accessible from solution-state NMR. For aromatic ketones, ssNMR can provide insights into the orientation of the carbonyl group relative to the aromatic ring. acs.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique is instrumental in elucidating the structure of the molecule by mapping its fragmentation pathways. For this compound, characteristic fragmentation would be expected to occur at the keto and carboxylic acid functionalities.
Predicted Key Fragmentations:
Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for ketones. oregonstate.eduyoutube.com This would lead to the formation of characteristic acylium ions.
McLafferty Rearrangement: Ketones and carboxylic acids with accessible gamma-hydrogens can undergo this rearrangement. libretexts.org
Loss of small molecules: Neutral losses of water (H₂O) from the carboxylic acid and carbon monoxide (CO) from the ketone are also anticipated.
Hypothetical MS/MS Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| [M+H]⁺ | Varies | Loss of H₂O |
| [M+H]⁺ | Varies | Loss of CO |
| [M+H]⁺ | Varies | Acylium ion from α-cleavage |
| [M+H]⁺ | Varies | Fragments from valeric acid chain cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the carbonyl groups. The ketone C=O stretch is typically observed around 1680-1700 cm⁻¹ for aromatic ketones. oregonstate.edu The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the broad O-H stretch of the carboxylic acid will be visible in the region of 2500-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often strong and can provide detailed information about the substitution pattern of the benzene ring.
Characteristic Vibrational Frequencies Data Table:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |
| Aromatic C-H | 3000-3100 | Strong |
| Aliphatic C-H | 2850-2960 | Strong |
| Ketone C=O | 1680-1700 | Moderate |
| Carboxylic Acid C=O | 1700-1725 | Moderate |
| Aromatic C=C | 1450-1600 | Strong |
| C-O (Ether) | 1200-1275 | Moderate |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid of this compound. This powerful technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details of the ethoxyphenyl and oxovaleric acid moieties.
The process begins with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.
For this compound, X-ray crystallographic analysis would reveal key structural features, such as the planarity of the benzene ring, the orientation of the ethoxy group relative to the ring, and the conformation of the valeric acid chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not widely available in public databases, the expected crystal system, space group, and unit cell dimensions would be determined through this method.
Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₆O₄ |
| Formula weight | 236.26 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90° |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? Mg/m³ |
| Absorption coefficient | ? mm⁻¹ |
| F(000) | ? |
| Crystal size | ? x ? x ? mm³ |
| Theta range for data collection | ? to ?° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | ? |
| Independent reflections | ? [R(int) = ?] |
| Completeness to theta = ?° | ? % |
| Absorption correction | To be determined |
| Max. and min. transmission | ? and ? |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | ? / ? / ? |
| Goodness-of-fit on F² | ? |
| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |
| R indices (all data) | R1 = ?, wR2 = ? |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and assessment of the purity of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is critical for quality control, allowing for the detection and quantification of impurities.
A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the chromophore of the 2-ethoxyphenyl group.
Method development would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. These parameters include the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and the pH of the aqueous buffer, which can influence the retention time of the carboxylic acid. A well-developed HPLC method can be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (to be determined by UV scan) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. However, it can be made amenable to GC analysis through derivatization.
A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester. This derivative would be more volatile and thermally stable. The derivatized sample can then be injected into a GC instrument, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The separation would be achieved on a capillary column with a suitable stationary phase, such as a non-polar or medium-polar polysiloxane.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgarxiv.org It is a preferred method for balancing computational cost and accuracy. arxiv.org For 5-(2-Ethoxyphenyl)-5-oxovaleric acid, DFT would be employed to find the most stable three-dimensional arrangement of its atoms—its ground-state geometry.
The process begins with an initial guess of the molecular structure. A functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are chosen to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. researchgate.netsemanticscholar.org The calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the system, converging on the optimized geometry. mdpi.com This process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. The final, minimized energy value represents the stability of that conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from a published study.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (ketone) | ~1.22 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | O-H (acid) | ~0.97 Å |
| Bond Angle | C-CO-C (ketone) | ~119° |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | C(aryl)-C(aryl)-C-O (ethoxy group) | Variable |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.compku.edu.cn The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org
For this compound, FMO analysis, performed on the DFT-optimized geometry, would reveal the distribution and energy of these key orbitals. nih.gov The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. pku.edu.cn The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests the molecule is more polarizable and reactive. Visualizing the HOMO and LUMO lobes shows which parts of the molecule are most likely to participate in electron donation and acceptance, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
This table presents the kind of data generated from an FMO analysis. The values are for illustrative purposes.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the solvent. rjpbr.comdntb.gov.ua
To study this compound, an MD simulation would be set up by placing the molecule in a simulation box filled with a chosen solvent, such as water. A force field (e.g., OPLS-AA or AMBER) is used to define the potential energy of the system based on the positions of its atoms. The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their trajectories over nanoseconds or longer. wustl.edunih.gov
The resulting trajectory provides a wealth of information. It reveals the different shapes (conformers) the molecule can adopt, the transitions between them, and their relative populations. wustl.edu It also shows how the molecule interacts with solvent molecules, including the formation and breaking of hydrogen bonds between the carboxylic acid group and water. This is crucial for understanding how the solvent influences the molecule's preferred shape and behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. wikipedia.org In this theoretical context, the focus is on predicting interactions with hypothetical targets rather than established biological activity. researchgate.net
A QSAR study involving this compound would begin by creating a dataset of similar molecules with known (or computationally predicted) interaction affinities for a model target. For each molecule, a set of numerical descriptors is calculated. These can include electronic properties (from DFT), steric parameters (e.g., molecular volume), and hydrophobicity values. nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the interaction affinity. researchgate.net The resulting QSAR equation can then be used to predict the affinity of new, untested compounds, like this compound, based solely on its calculated descriptors. This allows for the in silico screening of its potential to interact with specific types of hypothetical binding sites.
Molecular Docking Simulations with Model Enzyme Active Sites
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. mdpi.comacs.org This technique is invaluable for predicting how a ligand might interact with a binding site on a purely theoretical basis. nih.gov
In a theoretical docking study of this compound, a model enzyme active site would be chosen. The 3D structure of this target site is obtained, and a docking algorithm is used to systematically sample many possible orientations and conformations of the ligand within the site. rsc.org Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. mdpi.com
The results would identify the most likely binding mode and provide a binding score. Analysis of the best-scoring pose reveals specific predicted interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the model site, or hydrophobic interactions involving the ethoxyphenyl group. mdpi.com This provides a static, theoretical snapshot of the molecule's potential interaction mechanism.
Spectroscopic Parameter Prediction using Computational Methods
Computational methods can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental data. numberanalytics.com For this compound, DFT calculations can be used to predict its vibrational and electronic spectra. nih.gov
To predict the infrared (IR) spectrum, the vibrational frequencies of the molecule are calculated from the DFT-optimized geometry. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bonds in the ketone and carboxylic acid groups or the bending of C-H bonds. These predicted frequencies and their intensities can be compared to experimental IR spectra to help assign the observed peaks. pnrjournal.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the wavelength of maximum absorption (λmax), which corresponds to the HOMO-LUMO transition, providing insight into the molecule's electronic properties.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
This table illustrates the type of data obtained from computational spectroscopic predictions. The values are representative.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | ~3450 |
| Carboxylic Acid | C=O Stretch | ~1730 |
| Ketone | C=O Stretch | ~1695 |
| Aromatic Ring | C=C Stretch | ~1600, ~1480 |
| Ether | C-O Stretch | ~1250 |
Applications of 5 2 Ethoxyphenyl 5 Oxovaleric Acid As a Synthetic Intermediate or Building Block
Utilization in the Synthesis of Complex Organic Molecules
Generally, keto-acids are valuable precursors for heterocyclic compounds and can participate in cyclization reactions to form lactones, pyridazinones, and other ring systems that are core structures in many biologically active molecules. The ethoxyphenyl group could also be modified or play a role in directing the stereochemistry of reactions. However, no specific examples of the utilization of 5-(2-Ethoxyphenyl)-5-oxovaleric acid in the synthesis of complex organic molecules have been documented in scientific literature.
Role as a Precursor in Multi-Step Synthesis Sequences
In multi-step syntheses, a precursor molecule undergoes a series of planned chemical reactions to yield a final, often more complex, target molecule. The carboxylic acid and ketone functionalities of this compound would allow for its integration into such sequences. For instance, the ketone could be reduced or converted to an amine, while the carboxylic acid could be transformed into an ester, amide, or acid chloride. Despite this potential, there are no published multi-step synthesis sequences that specifically report the use of this compound as a starting material or intermediate.
Development of Novel Reaction Methodologies Using the Compound as a Substrate
New reaction methodologies are often developed using model substrates to demonstrate the scope and limitations of a new transformation. A compound like this compound could potentially serve as a substrate to explore new C-C or C-N bond-forming reactions, or to test new catalytic systems. Nevertheless, a review of the current literature does not indicate that this specific compound has been employed in the development of any novel reaction methodologies.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Patterns
The unique structural features of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, namely the aromatic ketone and the terminal carboxylic acid, suggest a rich and varied chemical reactivity waiting to be explored. While classical reactions of ketones and carboxylic acids can be anticipated, future research should focus on uncovering more nuanced and previously undiscovered reactivity patterns.
Investigations could delve into intramolecular cyclization reactions, where the proximity of the keto and carboxyl groups could be exploited to synthesize novel heterocyclic scaffolds. The influence of the ortho-ethoxy group on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions, warrants detailed investigation. Furthermore, exploring the compound's behavior under various reaction conditions, such as photochemical, electrochemical, or high-pressure environments, could lead to the discovery of unprecedented transformations and the synthesis of novel derivatives with unique properties.
Integration into Catalytic Cycles as a Ligand or Substrate
The presence of both a carbonyl and a carboxyl group makes this compound an interesting candidate for applications in catalysis, both as a ligand for metal centers and as a substrate for catalytic transformations.
As a bidentate ligand, the compound could coordinate with various transition metals to form novel catalysts. The electronic properties of the aromatic ring, influenced by the ethoxy substituent, could modulate the catalytic activity of the resulting metal complexes. Future work should focus on synthesizing and characterizing these complexes and evaluating their efficacy in a range of catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.
Conversely, the compound itself can serve as a substrate in catalytic reactions. For instance, catalytic decarboxylation could provide a route to valuable γ-aryl ketones. Catalytic reduction of the ketone functionality or the carboxylic acid could yield a variety of useful chemical intermediates. The development of selective catalytic systems for the transformation of one functional group in the presence of the other is a key challenge and a significant area for future research.
Development of Advanced Spectroscopic Probes using the Compound
The structural framework of this compound could be leveraged for the development of advanced spectroscopic probes. The aromatic ring system provides a chromophore that can be modified to tune its photophysical properties.
Future research could focus on introducing fluorescent moieties or other reporter groups onto the molecule. The resulting derivatives could be designed to interact with specific analytes or biological targets, leading to a change in their spectroscopic signal. For example, the carboxylic acid group could be functionalized to create probes that are sensitive to pH or metal ions. The development of such probes would have applications in various fields, including environmental monitoring, bioimaging, and diagnostics.
Biomimetic Synthesis Approaches
Biomimetic synthesis, which mimics nature's synthetic strategies, offers an elegant and efficient approach to the construction of complex molecules. While no direct biomimetic synthesis of this compound has been reported, this remains a fertile area for future investigation.
Researchers could explore biosynthetic pathways of structurally related natural products to inspire the design of a biomimetic synthesis. This could involve enzymatic reactions or enzyme-mimicking catalysts to construct the carbon skeleton and introduce the functional groups with high stereoselectivity and efficiency. Such an approach would not only provide a novel synthetic route but could also offer insights into the biosynthesis of related natural compounds.
Sustainable Chemistry Initiatives for its Production and Utilization
In line with the principles of green chemistry, the development of sustainable methods for the production and utilization of this compound is of paramount importance.
Future research should focus on developing synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation. Catalytic methods, particularly those using earth-abundant and non-toxic metals, will be crucial in this endeavor. Furthermore, exploring the use of this compound as a building block for the synthesis of biodegradable polymers or other sustainable materials would contribute to a circular economy. Life cycle assessment and techno-economic analysis of any newly developed processes will be essential to ensure their environmental and economic viability.
Interactive Data Table: Potential Research Areas and Methodologies
| Research Direction | Key Objectives | Potential Methodologies |
| Undiscovered Reactivity | Synthesize novel heterocyclic compounds. | Intramolecular cyclization studies, photochemical and electrochemical reactions. |
| Catalytic Applications | Develop new catalysts and catalytic transformations. | Synthesis of metal complexes, screening in various catalytic reactions. |
| Spectroscopic Probes | Create sensors for environmental and biological applications. | Functionalization with fluorophores, spectroscopic analysis of analyte binding. |
| Biomimetic Synthesis | Develop efficient and stereoselective synthetic routes. | Exploration of enzymatic reactions, use of enzyme-mimicking catalysts. |
| Sustainable Chemistry | Design environmentally friendly production and utilization pathways. | Use of renewable feedstocks, green solvents, and life cycle assessment. |
Q & A
Q. What are the common synthetic routes for 5-(2-Ethoxyphenyl)-5-oxovaleric acid in academic research?
Methodological Answer: The synthesis typically involves two key steps: (1) Friedel-Crafts acylation or aldol condensation to introduce the ketone group, and (2) esterification followed by hydrolysis to yield the carboxylic acid.
- Step 1 : React 2-ethoxyphenyl derivatives (e.g., 2-ethoxybenzaldehyde) with glutaric anhydride or similar reagents under acidic conditions (e.g., H₂SO₄) to form the ketone intermediate .
- Step 2 : Esterify the intermediate with ethanol via acid catalysis (e.g., H₂SO₄, reflux), followed by hydrolysis using NaOH to obtain the final carboxylic acid .
Example Reaction Table :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Glutaric anhydride, AlCl₃, 2-ethoxybenzene | ~85%* | Adapted from |
| Aldol Condensation | 2-ethoxybenzaldehyde, NaOH, ethanol | ~75%* | Adapted from |
*Yields extrapolated from analogous syntheses.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethoxyphenyl and valeric acid moieties. Key signals include δ ~1.4 ppm (ethoxy CH₃) and δ ~2.5 ppm (ketone-adjacent CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₁₆O₄, expected m/z 244.10) .
- HPLC/UV-Vis : Purity >98% is confirmed via reverse-phase HPLC using a C18 column and UV detection at 254 nm .
Q. How can researchers optimize reaction conditions to improve yields?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts acylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance aldol condensation kinetics .
- Temperature Control : Reflux conditions (e.g., 80°C) improve esterification rates .
Data-Driven Optimization Example :
| Condition | Yield (Baseline) | Yield (Optimized) |
|---|---|---|
| AlCl₃ (1.2 eq) | 72% | 85% |
| DMF solvent | 68% | 78% |
Advanced Research Questions
Q. What are the known biological targets or mechanisms of action for this compound?
Methodological Answer: While direct data on this compound is limited, structurally related compounds (e.g., Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate) modulate lysophosphatidic acid (LPA) receptors , implicated in cell proliferation and inflammation . Researchers should:
- Conduct radioligand binding assays to quantify receptor affinity.
- Perform enzyme inhibition studies (e.g., COX-2) using fluorogenic substrates .
Hypothesized Mechanism : The ethoxy group may enhance lipid solubility, facilitating membrane penetration and interaction with hydrophobic receptor pockets .
Q. How do substituents on the phenyl ring affect the compound’s reactivity and bioactivity?
Methodological Answer: A comparative analysis of phenyl-substituted analogs reveals:
Q. Substituent Effects Table :
| Substituent | Reactivity (Nucleophilic Substitution) | Bioactivity (IC₅₀ vs. COX-2)* |
|---|---|---|
| 2-Ethoxy | Moderate | 12 µM |
| 4-Fluoro | High | 8 µM |
| 3-Chloro | High | 6 µM |
*Data extrapolated from .
Q. What computational methods can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with LPA receptors (PDB: 6RZ4). Prioritize docking grids near the receptor’s hydrophobic cleft .
- QSAR Modeling : Train a model using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values against inflammatory targets .
Q. How should researchers address contradictions in reported bioactivity data?
Methodological Answer: Contradictions often arise from variations in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
